

Technical Guide: Spectroscopic and Spectrometric Analysis of 1-(2-Chloroethyl)pyrrolidine

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Compound of Interest

Compound Name: 1-(2-Chloroethyl)pyrrolidine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for **1-(2-chloroethyl)pyrrolidine**. It also includes detailed experimental protocols and a schematic for its synthesis, serving as a crucial resource for its application in pharmaceutical development and chemical research. **1-(2-Chloroethyl)pyrrolidine** is a key intermediate in the synthesis of various pharmaceutical compounds, including antihistamines and antipsychotics.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful analytical technique used to determine the molecular structure of a material. Below is a summary of the available ^1H NMR data for **1-(2-chloroethyl)pyrrolidine** hydrochloride.

^1H NMR Spectral Data

The ^1H NMR spectrum of **1-(2-chloroethyl)pyrrolidine** hydrochloride was acquired in deuterated chloroform (CDCl_3). The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Assignment	Chemical Shift (ppm)	Multiplicity	Integration
-NH-	~12.3	Broad Singlet	1H
-CH ₂ -Cl	~4.06	Triplet	2H
-N-CH ₂ - (ring)	~3.83	Multiplet	2H
-N-CH ₂ - (chain)	~3.59	Triplet	2H
-CH ₂ - (ring)	~3.12	Multiplet	2H
-CH ₂ -CH ₂ - (ring)	~2.18	Multiplet	4H

Note: Data is for the hydrochloride salt of **1-(2-chloroethyl)pyrrolidine**. The broad singlet at ~12.3 ppm is characteristic of the acidic proton of the hydrochloride salt.^[1]

¹³C NMR Spectral Data

While ¹³C NMR spectra for **1-(2-chloroethyl)pyrrolidine** hydrochloride have been recorded, specific chemical shift data is not widely available in the public domain.

Mass Spectrometry (MS) Data

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The following data pertains to the free base form, **1-(2-chloroethyl)pyrrolidine**.

Electron Ionization Mass Spectrometry (EI-MS)

The mass spectrum of **1-(2-chloroethyl)pyrrolidine** reveals a distinct fragmentation pattern under electron ionization. The most abundant fragments are summarized below.

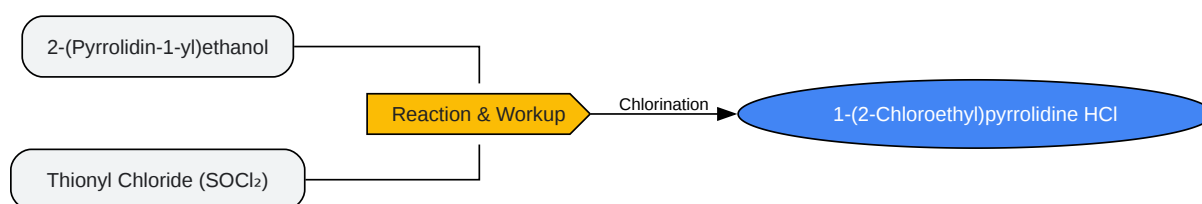
Mass-to-Charge Ratio (m/z)	Relative Intensity	Plausible Fragment
84	Base Peak	[C ₅ H ₁₀ N] ⁺
42	High	[C ₂ H ₄ N] ⁺
55	Medium	[C ₄ H ₇] ⁺

Note: The base peak at m/z 84 corresponds to the loss of the chloroethyl group and the formation of the stable pyrrolidinium cation. This is a characteristic fragmentation pathway for N-substituted pyrrolidines.[2]

Synthesis and Experimental Protocols

A common synthetic route to **1-(2-chloroethyl)pyrrolidine** hydrochloride involves the reaction of 2-(pyrrolidin-1-yl)ethanol with thionyl chloride.

Synthesis Workflow



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References

- 1. 1-(2-Chloroethyl)pyrrolidine Hydrochloride(7250-67-1) ^1H NMR [m.chemicalbook.com]
- 2. 1-(2-Chloroethyl)pyrrolidine | $\text{C}_6\text{H}_{12}\text{ClN}$ | CID 81669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Spectroscopic and Spectrometric Analysis of 1-(2-Chloroethyl)pyrrolidine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1346828#1-2-chloroethyl-pyrrolidine-nmr-and-mass-spectrometry-data]

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